molecular formula C10H10F2O2 B6182056 (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans CAS No. 2613387-59-8

(1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans

Cat. No. B6182056
CAS RN: 2613387-59-8
M. Wt: 200.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-1-(2,6-Difluorophenyl)cyclobutane-1,3-diol, trans, or (1s,3s)-1-(2,6-DFP)CB-1,3-diol, is a cyclic diol compound that has been the subject of much scientific research. It has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Scientific Research Applications

((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol has been studied for its potential applications in scientific research. It has been studied for its use as a potential inhibitor of enzymes, such as proteases and phosphatases, as well as for its potential use as a fluorescent probe for the detection of biological molecules. It has also been studied for its potential use as a drug delivery system and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of ((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol has been studied extensively. It has been found to act as an inhibitor of proteases and phosphatases, by binding to the active site of the enzyme and preventing the substrate from binding. In addition, it has been found to interact with the DNA and RNA of cells, potentially leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol have been studied extensively. It has been found to inhibit the activity of proteases and phosphatases, which can lead to changes in the cell’s metabolism and physiology. In addition, it has been found to interact with the DNA and RNA of cells, potentially leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using ((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol in lab experiments include its relatively low cost and its ability to inhibit the activity of proteases and phosphatases. The limitations of using this compound in lab experiments include its potential toxicity and its potential to interact with the DNA and RNA of cells.

Future Directions

For the study of (((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol include further investigations into its potential applications as a drug delivery system and as a therapeutic agent. Additionally, further research could focus on the development of methods to reduce its toxicity and to increase its selectivity for specific targets. Additionally, further research could focus on understanding the mechanism of action of this compound, as well as its effects on gene expression. Finally, further research could focus on the development of methods to synthesize this compound more efficiently and cost-effectively.

Synthesis Methods

The synthesis of ((1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans)-1-(2,6-DFP)CB-1,3-diol has been studied extensively. The most commonly used method is a two-step process involving the formation of the cyclobutane-1,3-diol intermediate followed by a two-step fluorination reaction. The first step involves the reaction of an aldehyde with a secondary amine to form the cyclobutane-1,3-diol intermediate. The second step involves the fluorination of the cyclobutane-1,3-diol intermediate to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-1-(2,6-difluorophenyl)cyclobutane-1,3-diol, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-difluorophenol", "cyclobutane-1,3-dione", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the phenol group in 2,6-difluorophenol with acetic anhydride and pyridine to form the corresponding acetate.", "Step 2: Reduction of the cyclobutane-1,3-dione with sodium borohydride in the presence of acetic acid to form the corresponding diol.", "Step 3: Deprotection of the phenol group in the acetate using sodium hydroxide to form the corresponding phenol.", "Step 4: Formation of the desired product through a nucleophilic substitution reaction between the phenol and the diol in the presence of hydrochloric acid as a catalyst.", "Step 5: Isolation of the product by extraction with diethyl ether and purification by recrystallization from water." ] }

CAS RN

2613387-59-8

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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